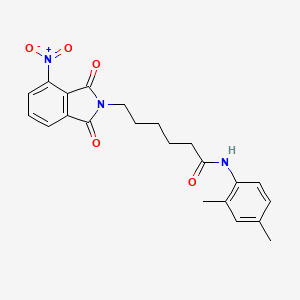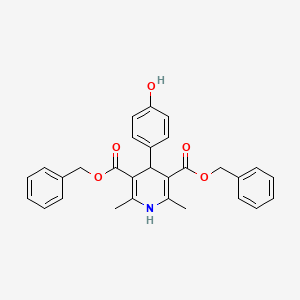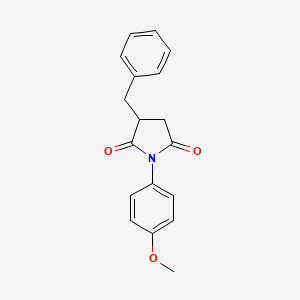![molecular formula C16H12N2O2S B11679023 (5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11679023.png)
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a phenoxyphenyl group, a sulfanylidene group, and an imidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 3-phenoxybenzaldehyde with a suitable imidazolidinone derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like crystallization or chromatography is common to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which (5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. The phenoxyphenyl group can interact with aromatic receptors, while the sulfanylidene group may form covalent bonds with nucleophilic sites. These interactions can lead to modulation of biological pathways, making the compound useful in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Vanillin acetate .
Uniqueness
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its combination of a phenoxyphenyl group and a sulfanylidene-imidazolidinone core. This unique structure imparts specific chemical reactivity and potential biological activity that is not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C16H12N2O2S |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c19-15-14(17-16(21)18-15)10-11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-10H,(H2,17,18,19,21)/b14-10+ |
Clave InChI |
HLVPIZURNZTVCM-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)N3 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC(=S)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11678942.png)


![N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11678974.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11678982.png)
![5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678992.png)
![Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate](/img/structure/B11678996.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11679000.png)
![(2E)-2-(hydroxyimino)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B11679001.png)
![N'-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11679007.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11679015.png)

![{3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11679024.png)
![ethyl 2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11679027.png)
